molecular formula C9H8Cl2O2 B3056438 2-(2,4-Dichlorophenyl)-1,3-dioxolane CAS No. 7144-98-1

2-(2,4-Dichlorophenyl)-1,3-dioxolane

Cat. No. B3056438
CAS RN: 7144-98-1
M. Wt: 219.06 g/mol
InChI Key: PTXMTZUUIOZOKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine, has been reported . The target product was obtained by eliminating hydrogen sulfide from 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide under the action of dicyclohexylcarbodiimide .

Scientific Research Applications

Polymerization and Synthesis

2-(2,4-Dichlorophenyl)-1,3-dioxolane has been utilized in the field of polymerization and synthesis. Morariu and Simionescu (1994) researched the polymerization of 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane using both radical and cationic routes, proposing a polymerization mechanism based on their findings (Morariu & Simionescu, 1994). Another study by Jian et al. (2005) involved synthesizing new triazole compounds containing 1,3-dioxolane, revealing that compounds with 2,4-dichlorophenyl groups showed promising biological activities (Jian et al., 2005).

Antifungal Activity

Delcourt et al. (2004) synthesized new polyazole derivatives from this compound, studying their antifungal activity against pathogenic fungi. They found that these compounds were particularly effective against filamentous fungi (Delcourt et al., 2004).

Extraction and Separation Techniques

In the field of extraction and separation, Khisamutdinov et al. (2007) investigated the extraction of gold(III), palladium(II), and platinum(IV) with a derivative of this compound from hydrochloric acid solutions. They concluded that the compound could be effective for extracting precious metals (Khisamutdinov et al., 2007).

Lithiation and Application in Synthesis

The compound has also been used in lithiation processes. Lukács et al. (2003) described the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes and its application in synthesizing new ortho-functionalized acetophenone derivatives (Lukács et al., 2003).

Photochemical Reactions

Hartgerink et al. (1971) studied the photochemically initiated reactions of substituted 1,3-dioxolanes, including those with 2,4-dichlorophenyl groups, providing insight into the mechanisms of ring-fission in these compounds (Hartgerink et al., 1971).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXMTZUUIOZOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281459
Record name 2-(2,4-dichlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7144-98-1
Record name NSC21755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dichlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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